4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a pyrrolidinone ring, and a benzamide group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been identified as potent antagonists of the mglur1 receptor , which plays a crucial role in the central nervous system.
Mode of Action
Based on its structural similarity to other mglur1 antagonists, it can be inferred that it may bind to the mglur1 receptor and inhibit its activity .
Biochemical Pathways
Mglur1 receptors are known to regulate the inositol 1,4,5-trisphosphate (ip3) receptor-mediated ca2+ ion influx from the endoplasmic reticulum to the mitochondria . Therefore, it is plausible that this compound could influence these pathways.
Pharmacokinetics
It is noted that the introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
Similar compounds have demonstrated relatively potent antipsychotic-like effects in several animal models .
Biochemical Analysis
Biochemical Properties
The compound 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has been found to interact with the sigma-1 receptor, a protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing important functions in brain cells .
Cellular Effects
In cellular contexts, this compound, through its interaction with the sigma-1 receptor, can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the sigma-1 receptor . This can lead to changes in gene expression and potentially influence enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling with Benzamide: The final step involves coupling the fluorinated pyrrolidinone derivative with a benzamide precursor using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- N-(4-Fluoro-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Uniqueness
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZGLFQLXEVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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